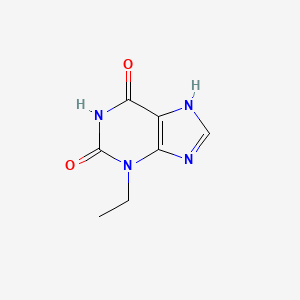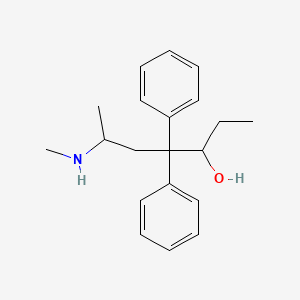
3-Ethylxanthine
Übersicht
Beschreibung
3-Ethylxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms. Xanthine derivatives, including this compound, are known for their pharmacological properties, particularly as stimulants and bronchodilators. These compounds are part of the larger family of methylxanthines, which includes well-known substances such as caffeine, theobromine, and theophylline .
Wirkmechanismus
Target of Action
3-Ethylxanthine, like other methylxanthines, primarily targets adenosine receptors in the central nervous system and peripheral tissues . Adenosine receptors play a crucial role in many physiological processes, including neurotransmission, muscle contraction, and inflammatory responses.
Mode of Action
This compound interacts with its targets by antagonizing adenosine receptors . This means it binds to these receptors and blocks their activation by adenosine, a neurotransmitter that induces sleep, contracts smooth muscles, and relaxes cardiac muscle . By blocking these effects, this compound can stimulate alertness, relax bronchial smooth muscles, and increase heart rate .
Biochemical Pathways
It’s known that methylxanthines like this compound can inhibit phosphodiesterase, an enzyme that breaks down cyclic amp, a molecule that plays a key role in many biological processes . By inhibiting phosphodiesterase, this compound can increase the levels of cyclic AMP, leading to various downstream effects such as bronchodilation and increased heart rate .
Pharmacokinetics
The pharmacokinetics of this compound, like other methylxanthines, involve absorption, distribution, metabolism, and excretion (ADME). Methylxanthines are rapidly and completely absorbed from the gastrointestinal tract, distributed throughout body fluids, and extensively metabolized by the liver . Less than 2% of the administered dose is excreted unchanged in the urine . The metabolism of methylxanthines can be influenced by various factors, including age, liver disease, and interactions with other drugs .
Result of Action
The antagonism of adenosine receptors by this compound results in a variety of molecular and cellular effects. These include bronchodilation (relaxation of bronchial smooth muscles), increased heart rate, and increased alertness . These effects can be beneficial in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and sleep disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its action . Additionally, factors such as diet and lifestyle can also influence the absorption and metabolism of this compound .
Biochemische Analyse
Biochemical Properties
3-Ethylxanthine, like other xanthine derivatives, plays a fundamental role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound may exert its effects through adenosine receptor antagonism and phosphodiesterase inhibition . These interactions influence various biochemical pathways and contribute to the compound’s pharmacological activities .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For example, it has been shown to enhance the effectiveness of cisplatin, a chemotherapy drug, by promoting apoptosis both in vivo and in vitro . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to enhance cisplatin-induced apoptosis via a dopamine receptor D1-dependent pathway . This indicates that this compound exerts its effects at the molecular level, influencing various biochemical processes.
Metabolic Pathways
This compound is involved in the caffeine metabolism pathway It interacts with various enzymes and cofactors within this pathway
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylxanthine typically involves the alkylation of xanthine. One common method is the reaction of xanthine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethylxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding uric acids.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the xanthine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products:
Oxidation: Uric acid derivatives.
Reduction: Dihydro derivatives.
Substitution: Various alkyl or acyl xanthines.
Wissenschaftliche Forschungsanwendungen
3-Ethylxanthine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of xanthine derivatives.
Biology: Investigated for its effects on cellular metabolism and enzyme inhibition.
Medicine: Explored for potential therapeutic uses, particularly in respiratory diseases due to its bronchodilatory effects.
Industry: Utilized in the synthesis of other pharmacologically active compounds .
Vergleich Mit ähnlichen Verbindungen
- Caffeine (1,3,7-Trimethylxanthine)
- Theobromine (3,7-Dimethylxanthine)
- Theophylline (1,3-Dimethylxanthine)
Comparison:
- Caffeine: Known for its strong stimulant effects, widely consumed in beverages.
- Theobromine: Found in cocoa products, has milder stimulant effects compared to caffeine.
- Theophylline: Used primarily as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease .
Uniqueness of 3-Ethylxanthine: this compound is unique in its specific ethyl substitution, which may confer distinct pharmacological properties compared to its methylated counterparts. Its specific applications and effects are still under investigation, making it a compound of interest in ongoing research .
Eigenschaften
IUPAC Name |
3-ethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-2-11-5-4(8-3-9-5)6(12)10-7(11)13/h3H,2H2,1H3,(H,8,9)(H,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUCSVCIIQRSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)NC1=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325667 | |
| Record name | 3-ethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41078-01-7 | |
| Record name | NSC515505 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-ethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-1H-purine-2,6(3H,7H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![8-Bromopyrido[3,4-d]pyridazine](/img/structure/B3052346.png)

